Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-
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Overview
Description
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- is an organic compound with the molecular formula C19H29ClN2O. This compound is characterized by the presence of a cyclohexanol moiety substituted with a 3-chlorophenyl group and a 4-methyl-1-piperazinyl group. It is a complex molecule that finds applications in various fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chlorophenylacetonitrile with 4-methylpiperazine under specific conditions to form an intermediate, which is then subjected to further reactions to introduce the cyclohexanol moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological targets.
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog with a hydroxyl group attached to a cyclohexane ring.
3-Chlorophenylacetonitrile: A precursor in the synthesis of the target compound.
4-Methylpiperazine: Another precursor used in the synthesis.
Uniqueness
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- is unique due to its complex structure, which combines multiple functional groups and aromatic rings.
Biological Activity
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-, also known by its CAS number 960521-38-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H29ClN2O
- Molecular Weight : 336.90 g/mol
- CAS Registry Number : 960521-38-4
- Structure : The compound features a cyclohexanol moiety linked to a piperazine structure with a chlorophenyl group, which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : It is suggested that the compound may interact with various receptors in the central nervous system, particularly those involved in neurotransmission. The piperazine moiety is known for its affinity towards serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
- Anticancer Activity : Preliminary studies indicate that derivatives of piperazine compounds exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects on tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Cholinesterase Inhibition : Some studies have reported that compounds containing piperazine structures can inhibit acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease .
Biological Activity Summary
Case Studies
- Anticancer Studies :
- Neuroprotective Effects :
- Cholinergic Activity :
Properties
CAS No. |
122718-49-4 |
---|---|
Molecular Formula |
C19H29ClN2O |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
1-[1-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H29ClN2O/c1-21-10-12-22(13-11-21)15-18(16-6-5-7-17(20)14-16)19(23)8-3-2-4-9-19/h5-7,14,18,23H,2-4,8-13,15H2,1H3 |
InChI Key |
GRUIIAQNNWQJPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC(=CC=C2)Cl)C3(CCCCC3)O |
Origin of Product |
United States |
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